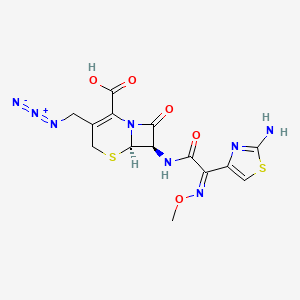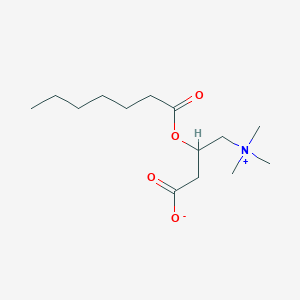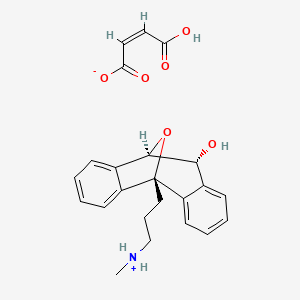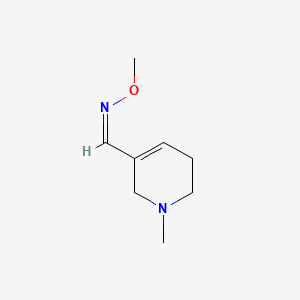
Tylophorine B
Descripción general
Descripción
Tylophorine B is a natural product found in Vincetoxicum hirundinaria, Ficus septica, and Cryptocarya oubatchensis with data available.
Aplicaciones Científicas De Investigación
Interaction with DNA
Tylophorine B demonstrates significant cytotoxicity and antitumor activity. A study by Xi et al. (2005) revealed that tylophorine B binds selectively to DNA, especially to bulged DNA structures. The binding affinity for DNA bulge is optimal with a dissociation constant (Kd) of 0.018 µM. This binding results in the stabilization of bulged hairpin oligonucleotides, indicating a potential mode of action in biological systems and contributing to the design of sequence-specific DNA binding molecules (Xi et al., 2005).
Cell Cycle Arrest
Tylophorine has shown the ability to arrest carcinoma cells at the G1 phase. Wu et al. (2009) found that tylophorine retards the S-phase progression and arrests cells in the G1 phase in various carcinoma cells. This effect is associated with downregulated cyclin A2 expression and overexpressed cyclin A2, which rescues the G1 arrest caused by tylophorine (Wu et al., 2009).
Antitumor Potential
Gao et al. (2004) synthesized tylophorine analogs and found that they exerted potent growth-inhibitory effects against human carcinoma cell lines. Notably, these analogs induced differentiation in HepG2 cells, suggesting a unique class of antitumor compounds with a mode of action different from conventional drugs (Gao et al., 2004).
Interaction with Viral RNA
Tylophorine B exhibits inhibitory effects against the tobacco mosaic virus (TMV). Xi et al. (2006) showed that tylophorine B binds with high affinity to TMV RNA, potentially interfering with virus assembly initiation. This suggests a possible molecular inhibition mechanism of TMV by tylophorine B and provides clues for the design of RNA-binding antiviral drugs (Xi et al., 2006).
Crystal Structure
Wang et al. (2000) determined the crystal structure of tylophorine B, which was isolated from Albizzia julibrissin. This is the first definitive report of the stereochemistry of tylophorine (Wang et al., 2000).
Propiedades
IUPAC Name |
2,3,6-trimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-25-15-6-7-16-18(10-15)20-12-23(27-3)22(26-2)11-19(20)17-9-14-5-4-8-24(14)13-21(16)17/h6-7,10-12,14H,4-5,8-9,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVWJDISIZHFQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CC4CCCN4C3)C5=CC(=C(C=C52)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



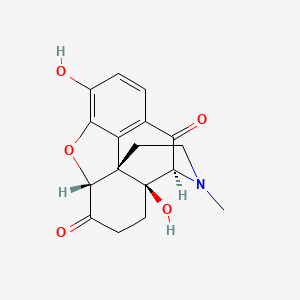
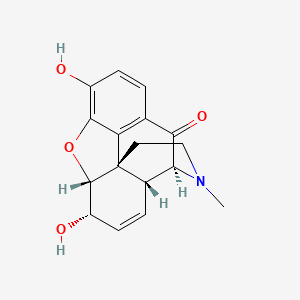
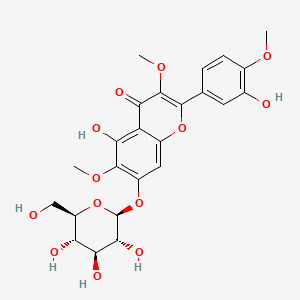
![N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]pyridine-4-carboxamide](/img/structure/B1235219.png)
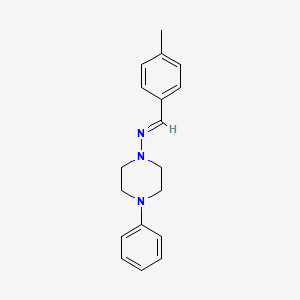
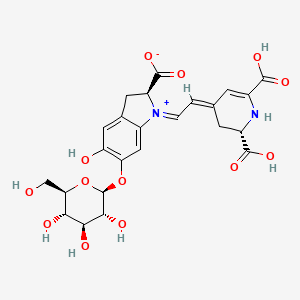
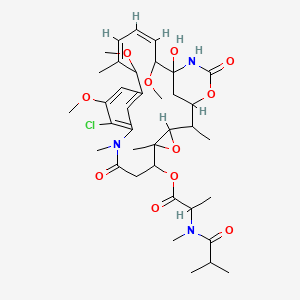
![1-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]tetrazol-5-amine](/img/structure/B1235226.png)
![[(1S,3S,5E,8E,11S,12S,13E,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1235227.png)

